Cas no 1691939-17-9 (Cyclobutanol, 1-[1-(aminomethyl)propyl]-3-(1-methylethyl)-)
![Cyclobutanol, 1-[1-(aminomethyl)propyl]-3-(1-methylethyl)- structure](https://ja.kuujia.com/scimg/cas/1691939-17-9x500.png)
Cyclobutanol, 1-[1-(aminomethyl)propyl]-3-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- Cyclobutanol, 1-[1-(aminomethyl)propyl]-3-(1-methylethyl)-
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- インチ: 1S/C11H23NO/c1-4-10(7-12)11(13)5-9(6-11)8(2)3/h8-10,13H,4-7,12H2,1-3H3
- InChIKey: WHHNRDCTYIFCLA-UHFFFAOYSA-N
- ほほえんだ: C1(C(CN)CC)(O)CC(C(C)C)C1
Cyclobutanol, 1-[1-(aminomethyl)propyl]-3-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683375-0.25g |
1-(1-aminobutan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol |
1691939-17-9 | 0.25g |
$1117.0 | 2023-03-10 | ||
Enamine | EN300-683375-0.05g |
1-(1-aminobutan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol |
1691939-17-9 | 0.05g |
$1020.0 | 2023-03-10 | ||
Enamine | EN300-683375-10.0g |
1-(1-aminobutan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol |
1691939-17-9 | 10.0g |
$5221.0 | 2023-03-10 | ||
Enamine | EN300-683375-1.0g |
1-(1-aminobutan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol |
1691939-17-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-683375-0.1g |
1-(1-aminobutan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol |
1691939-17-9 | 0.1g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-683375-0.5g |
1-(1-aminobutan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol |
1691939-17-9 | 0.5g |
$1165.0 | 2023-03-10 | ||
Enamine | EN300-683375-2.5g |
1-(1-aminobutan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol |
1691939-17-9 | 2.5g |
$2379.0 | 2023-03-10 | ||
Enamine | EN300-683375-5.0g |
1-(1-aminobutan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol |
1691939-17-9 | 5.0g |
$3520.0 | 2023-03-10 |
Cyclobutanol, 1-[1-(aminomethyl)propyl]-3-(1-methylethyl)- 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
Cyclobutanol, 1-[1-(aminomethyl)propyl]-3-(1-methylethyl)-に関する追加情報
Research Briefing on Cyclobutanol Derivative (1691939-17-9) and Its Applications in Chemical Biology and Medicine
The compound with the CAS number 1691939-17-9, identified as Cyclobutanol, 1-[1-(aminomethyl)propyl]-3-(1-methylethyl)-, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This structurally unique cyclobutane derivative exhibits promising pharmacological properties, particularly in the modulation of protein-protein interactions (PPIs) and as a scaffold for drug discovery. Recent studies have explored its potential as a versatile building block for the synthesis of novel bioactive molecules, leveraging its rigid cyclobutane core and functionalized side chains.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 1691939-17-9 as a key intermediate in the synthesis of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway. The researchers utilized a structure-based drug design approach, demonstrating that the cyclobutanol core provides optimal spatial orientation for the aminomethyl and isopropyl substituents to engage in critical hydrogen bonding with PD-L1. The resulting analogs showed nanomolar affinity in surface plasmon resonance (SPR) assays and potentiated T-cell activation in vitro, suggesting its utility in immuno-oncology therapeutics.
Further pharmacological characterization of 1691939-17-9 derivatives has revealed unexpected selectivity profiles. A team from MIT reported in ACS Chemical Biology (2024) that subtle modifications to the aminomethylpropyl side chain can dramatically alter target specificity, with some analogs showing >100-fold selectivity between homologous kinases (e.g., CDK2 vs. CDK4). This tunability makes the scaffold particularly valuable for developing chemical probes in kinase research. The study employed cryo-EM and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to elucidate the structural basis of this selectivity.
From a synthetic chemistry perspective, novel methodologies have been developed to access enantiomerically pure forms of 1691939-17-9. A Nature Communications (2023) paper described an asymmetric [2+2] photocycloaddition strategy using chiral Lewis acid catalysis, achieving >99% ee for the cyclobutanol core. This breakthrough addresses previous challenges in stereocontrol during cyclobutane ring formation and enables systematic exploration of stereochemistry-activity relationships in derivative compounds.
Emerging applications extend beyond traditional drug discovery. Recent work in Chemical Science (2024) demonstrated the incorporation of 1691939-17-9 into proteolysis-targeting chimeras (PROTACs), where its compact structure and balanced hydrophobicity proved advantageous for cell permeability and ternary complex formation. The optimized PROTAC molecules showed improved degradation efficiency (DC50 < 10 nM) of challenging targets like transcription factors, compared to bulkier scaffolds.
Ongoing clinical investigations are evaluating derivatives of 1691939-17-9 for neurological indications. Preclinical data presented at the 2024 American Chemical Society meeting revealed that certain fluorinated analogs exhibit exceptional blood-brain barrier penetration (brain/plasma ratio > 0.8) while maintaining low P-gp efflux, making them promising candidates for CNS drug development. These findings were corroborated by PET imaging studies in non-human primates.
In conclusion, the growing body of research on 1691939-17-9 and its derivatives highlights their multifaceted potential in modern drug discovery. The unique combination of synthetic accessibility, structural rigidity, and tunable functionality positions this cyclobutanol scaffold as a valuable platform for addressing diverse therapeutic challenges. Future directions may include expansion into covalent inhibitor design and the development of bifunctional degrader molecules, building upon the recent successes in targeted protein degradation.
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